molecular formula C20H19ClN6O2 B2977396 N-isopropyl-1-[2-({[(2-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-sulfonamide CAS No. 1326855-51-9

N-isopropyl-1-[2-({[(2-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-sulfonamide

Cat. No. B2977396
CAS RN: 1326855-51-9
M. Wt: 410.86
InChI Key: WLFRJDXGDMKVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a methoxyphenyl group, a carbonyl group, an amino group, and a benzotriazole group. These groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced through a Friedel-Crafts alkylation, while the benzotriazole group could be formed through a multi-step process involving a Sandmeyer reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzotriazole group would likely contribute to the compound’s aromaticity, while the various other groups (isopropyl, methoxyphenyl, carbonyl, and amino) would likely affect its polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the benzotriazole group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzotriazole group could increase its stability and resistance to oxidation. The compound’s solubility would likely be affected by the polar carbonyl and amino groups, as well as the nonpolar isopropyl and methoxyphenyl groups .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A series of sulfonamides, including derivatives similar to N-isopropyl-1-[2-({[(2-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-sulfonamide, have been synthesized and evaluated for their inhibition of human carbonic anhydrase isoforms I, II, VII, and IX. These studies have identified compounds with subnanomolar to low nanomolar inhibitory activity against these isoforms, highlighting their potential in targeting both cytosolic and transmembrane tumor-associated isoforms for therapeutic applications (Abdoli et al., 2017; Vullo et al., 2005).

Selectivity and Potency

Research on sulfonamide inhibitors of carbonic anhydrase has also focused on improving selectivity and potency. Studies have demonstrated the synthesis of membrane-impermeant sulfonamides that exhibit selectivity for membrane-bound over cytosolic carbonic anhydrase isoforms, offering a strategy for targeted inhibition with reduced side effects (Scozzafava et al., 2000).

Drug Metabolism and Biotransformation

The application of biocatalysis in drug metabolism studies has been explored, with microbial systems being used to produce mammalian metabolites of sulfonamide drugs. This approach aids in the structural characterization of drug metabolites and supports clinical investigations by providing analytical standards (Zmijewski et al., 2006).

Environmental Decomposition

The photochemical decomposition of sulfonamide antibiotics, including sulfamethoxazole, has been studied, revealing the formation of various photoproducts through processes like photoisomerization. These findings are relevant for understanding the environmental fate and persistence of sulfonamide drugs (Zhou & Moore, 1994).

Neuropathic Pain Modulation

A novel application of sulfonamide carbonic anhydrase inhibitors has been investigated in the modulation of neuropathic pain. Certain sulfonamides with potent inhibitory activity against carbonic anhydrase isoforms have shown promising results in a mouse model of neuropathic pain, suggesting a new therapeutic avenue for pain management (Carta et al., 2015).

properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O2/c21-15-3-5-16(6-4-15)27-18(14-2-1-9-23-12-14)17(24-25-27)20(29)26-10-7-13(8-11-26)19(22)28/h1-6,9,12-13H,7-8,10-11H2,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFRJDXGDMKVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.